molecular formula C14H14ClN3OS B2461616 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 361168-25-4

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No.: B2461616
CAS No.: 361168-25-4
M. Wt: 307.8
InChI Key: HVLCLIVPTHESNC-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a chemical compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves the reaction of 4-chlorophenylhydrazine with a thieno[3,4-c]pyrazole precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, and requires careful temperature management to ensure the desired product is obtained. The reaction is usually conducted in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. Safety measures are also critical to prevent exposure to hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is unique due to its specific substitution pattern and the presence of the propanamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-2-13(19)16-14-11-7-20-8-12(11)17-18(14)10-5-3-9(15)4-6-10/h3-6H,2,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLCLIVPTHESNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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